REACTION_SMILES
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[Br:4][CH2:5][c:6]1[c:7]([N+:15](=[O:16])[O-:17])[cH:8][c:9]([C:10](=[O:11])[OH:12])[cH:13][cH:14]1.[CH3:26][C:27]([CH3:28])=[O:29].[ClH:24].[Na+:18].[Na+:19].[O-:20][C:21](=[O:22])[O-:23].[O:1]=[Si:2]=[O:3].[OH2:25].[cH:30]1[cH:31][cH:32][n:33][cH:34][cH:35]1>>[CH2:5]([c:6]1[c:7]([N+:15](=[O:16])[O-:17])[cH:8][c:9]([C:10](=[O:11])[OH:12])[cH:13][cH:14]1)[OH:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(CBr)c([N+](=O)[O-])c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Si]=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1ccncc1
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Name
|
|
Type
|
product
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Smiles
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O=C(O)c1ccc(CO)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |